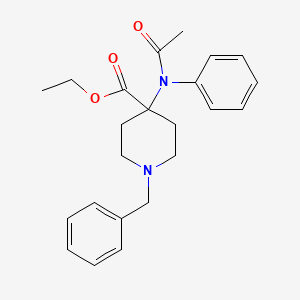
ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate is a synthetic organic compound with the molecular formula C23H28N2O3 and a molecular weight of 380.48 g/mol . This compound is known for its complex structure, which includes a piperidine ring substituted with benzyl and phenylacetamido groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl isonipecotate with benzyl chloride in the presence of potassium carbonate and toluene. The reaction mixture is refluxed at 100°C for several hours, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylacetamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase.
Medicine: Explored for its potential therapeutic effects, including its role as an antidementia agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, which can enhance cognitive function and memory.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide.
Carfentanil: Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate.
Uniqueness
ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Unlike fentanyl and carfentanil, which are primarily used as analgesics, this compound is more commonly explored for its potential as an enzyme inhibitor and its applications in medicinal chemistry.
Propriétés
Formule moléculaire |
C23H28N2O3 |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate |
InChI |
InChI=1S/C23H28N2O3/c1-3-28-22(27)23(25(19(2)26)21-12-8-5-9-13-21)14-16-24(17-15-23)18-20-10-6-4-7-11-20/h4-13H,3,14-18H2,1-2H3 |
Clé InChI |
ICUDSMPOMSJUAN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)N(C3=CC=CC=C3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















